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Compound of Interest

Compound Name: 4-(Methoxymethyl)benzoic acid

Cat. No.: B1296673

An In-Depth Technical Guide to 4-(Methoxymethyl)benzoic acid (CAS: 67003-50-3) for
Advanced Research and Drug Development

Executive Summary

4-(Methoxymethyl)benzoic acid is a bifunctional organic compound of significant interest to
the chemical, pharmaceutical, and material science sectors. Characterized by a carboxylic acid
group and a methoxymethyl ether group attached to a central benzene ring, it serves as a
highly versatile synthetic intermediate. This guide provides a comprehensive technical overview
of its core properties, validated synthesis protocols, analytical characterization, and strategic
applications, particularly in the context of drug discovery and development. As a Senior
Application Scientist, this document is designed to bridge the gap between theoretical
chemistry and practical application, offering field-proven insights to researchers and
developers.

Core Chemical Identity & Physicochemical
Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science.
4-(Methoxymethyl)benzoic acid is registered under CAS Number 67003-50-3.[1][2][3] Its
structural and physicochemical properties are summarized below.

Structural Identifiers
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A compound's utility is intrinsically linked to its structure. The presence of both a nucleophilic

ether and an electrophilic carboxylic acid on a stable aromatic scaffold makes 4-

(methoxymethyl)benzoic acid a valuable building block.

Identifier Value Source
IUPAC Name 4-(methoxymethyl)benzoic acid  [1][4]
Molecular Formula CoH1003 [11121[3]
Molecular Weight 166.17 g/mol [31[4]

Canonical SMILES

COCC1=CC=C(C=C1)C(=0)0

[11(31[4]

INChl Key

OORFINRYBCDBEN-
UHFFFAOYSA-N

[1]14]

MDL Number

MFCD06375934

[1]

Physicochemical Data

Understanding the physical properties of a compound is critical for designing experiments,

including reaction setup, purification, and formulation. The data presented here are derived

from computational predictions and supplier documentation, providing a reliable baseline for

laboratory work.

Property

Value

Source

Physical State

Solid

[1](2]

Melting Point 87.05 °C (Predicted) [5]
Boiling Point 281.85 - 298.57 °C (Predicted)  [5]
Density 1.177 - 1.22 g/cm3 (Predicted) [2][5]
pKa 4.19 £ 0.10 (Predicted) [2]

- Slightly soluble in Chloroform,
Solubility )

DMSO.[2] Insoluble in water.[6]
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Synthesis and Purification: A Validated Protocol

The synthesis of 4-(methoxymethyl)benzoic acid is most effectively achieved via a
Williamson ether synthesis, a classic and reliable Sn2 reaction. This pathway is favored for its
high yield and straightforward execution. The protocol described below utilizes 4-
bromomethylbenzoic acid as the starting material.

Reaction Principle and Causality

The core of this synthesis is a nucleophilic substitution reaction.[7][8] Potassium hydroxide
(KOH) in methanol serves not only as a base but also as the precursor to the active
nucleophile, potassium methoxide (CHsO~K*). The highly reactive methoxide ion then
displaces the bromide from the benzylic position of 4-bromomethylbenzoic acid. The electron-
withdrawing nature of the carboxylic acid group on the aromatic ring helps to stabilize the
transition state of this Sn2 mechanism.[8] Heat is applied to overcome the activation energy,
thereby increasing the reaction rate.[7]

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b1296673?utm_src=pdf-body
http://pnorris.people.ysu.edu/Semesters/3719LW2004/LabWeek11.pdf
https://www.rsc.org/suppdata/books/184973/9781849739634/bk9781849739634-chapter%2011.pdf
https://www.rsc.org/suppdata/books/184973/9781849739634/bk9781849739634-chapter%2011.pdf
http://pnorris.people.ysu.edu/Semesters/3719LW2004/LabWeek11.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Starting Materials:
4-Bromomethylbenzoic Acid
Potassium Hydroxide (KOH)

Methanol (MeOH)

Nucleophile Generation

Sn2 Reaction:
* Generate methoxide (CHsO~) from KOH + MeOH
* Reflux for 45-60 min to drive reaction

Quenching & Protonation

Aqueous Workup:
» Evaporate Methanol
* Dissolve residue in Water
* Acidify with HCI

Precipitation

Isolation:
* Precipitate forms
» Vacuum filter to collect crude solid

Crude Product

Purification:
» Wash with Hexane
* Recrystallize from hot water

Purity >97%

Final Product:
* Filter purified crystals
e Dry under vacuum
« 4-(Methoxymethyl)benzoic acid

Click to download full resolution via product page

Caption: Synthesis and Purification Workflow for 4-(Methoxymethyl)benzoic acid.

Step-by-Step Experimental Protocol
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This protocol is a self-validating system; successful execution of each step is confirmed by the
physical observations described.

e Nucleophile Generation:

o In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.1 g of
potassium hydroxide (KOH) in 25 mL of methanol. Gentle warming may be required.

o Scientist's Insight: This step generates the potent methoxide nucleophile in situ. Using a
pre-made sodium methoxide solution is an alternative, but this method is often more
convenient and cost-effective.

e Reaction:
o To the methanolic KOH solution, add 1.1 g of 4-bromomethylbenzoic acid.[7]

o Attach a reflux condenser and heat the mixture to a gentle boil. Maintain the reflux for 45
minutes, ensuring the reaction starts from the onset of boiling.[7]

o Trustworthiness Check: The solid starting material should gradually dissolve as it reacts to
form the more soluble potassium salt of the product.

o Workup and Isolation:

o After cooling the flask to room temperature, remove the methanol using a rotary
evaporator.[7]

o Dissolve the resulting solid residue in 30 mL of deionized water. The product at this stage
is the potassium salt, which is water-soluble.

o Slowly add dilute hydrochloric acid (HCI) dropwise until the solution is acidic to pH paper
(pH < 4).[7]

o Causality: This crucial step protonates the carboxylate salt, converting it back to the
neutral carboxylic acid. Since the neutral form is insoluble in water, it precipitates out of
the solution, providing an effective means of separation.

o Collect the white precipitate by vacuum filtration.
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e Purification:

(¢]

Wash the solid on the filter with two 15 mL portions of hexane to remove any non-polar
impurities.[7]

o For final purification, recrystallize the crude solid from hot deionized water.[7] The principle
here is that the product is sparingly soluble in cold water but significantly more soluble in
hot water.

o Filter the hot solution if any insoluble impurities remain, then allow it to cool slowly to room
temperature to form pure crystals.

[e]

Collect the purified crystals by vacuum filtration and dry them thoroughly.

Analytical Characterization

Confirming the identity and purity of the final compound is paramount. A combination of
techniques provides orthogonal validation.
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Technique

Purpose

Expected Observations

1H NMR

Structural Elucidation

Peaks corresponding to the
methoxy group (singlet, ~3.3
ppm), methylene protons
(singlet, ~4.5 ppm), and
aromatic protons (two
doublets, ~7.4 and 8.0 ppm).
The carboxylic acid proton will
appear as a broad singlet at

>10 ppm.

Mass Spectrometry

Molecular Weight Confirmation

The mass spectrum should
show a molecular ion peak
[M]* or related ions (e.g., [M-
H]~ in negative mode)
corresponding to the molecular
weight of 166.17 g/mol .

FTIR Spectroscopy

Functional Group Identification

Characteristic stretches for the
O-H of the carboxylic acid
(~3000 cm~1, broad), C=0
stretch (~1680 cm™1), and C-O
ether stretch (~1100 cm™1).

Melting Point

Purity Assessment

A sharp melting point range
close to the literature value
(e.g., 87 °C) indicates high
purity. Impurities typically
broaden and depress the

melting range.

Note: Spectroscopic data for 4-(methoxymethyl)benzoic acid is available for reference from

chemical suppliers.[9]

Applications in Research and Drug Development

While not an active pharmaceutical ingredient (API) itself, 4-(methoxymethyl)benzoic acid is

a strategic building block. Its value lies in its bifunctional nature, offering two distinct points for
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chemical modification. Benzoic acid derivatives are foundational in the pharmaceutical industry,
serving as intermediates for a wide array of drugs, including analgesics and anti-inflammatory
agents.[10][11][12]

Role as a Synthetic Scaffold

The compound's two functional groups can be manipulated independently, making it an ideal
scaffold for creating libraries of new chemical entities in the drug discovery process.

o Carboxylic Acid Handle: This group can be readily converted into esters, amides, or acid
chlorides, allowing for the attachment of various molecular fragments to explore structure-
activity relationships (SAR).

+ Methoxymethyl Ether Handle: The ether linkage is generally stable, acting as a protected
form of a hydroxymethyl group. This can be a key structural element or a point for later-stage
modification if desired.

4-(Methoxymethyl)benzoic acid
(Core Scaffold)

Amidation / Esterification

Carboxyhc id Derivatization romatic Ring Madification

Amide Library Ester Library Halogenated Analogs
( (R-NH2) ) ( (R- OH) ) ( (X F, Cl, Br) Nitrated Intermediates

N Screenlng \Screenlng /Screenlng

-7 Screenlng

P

Bioactive
Lead Compounds
Click to download full resolution via product page

Caption: Conceptual role of 4-(methoxymethyl)benzoic acid as a scaffold in drug discovery.

Safety and Handling
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Professional laboratory practice requires adherence to strict safety protocols. 4-
(Methoxymethyl)benzoic acid is classified as a hazardous substance.[13]

Hazard Type GHS Classification Precautionary Codes
Acute Toxicity Acute Tox. 4 (Oral) H302: Harmful if swallowed.
Skin Irritation Skin Irrit. 2 H315: Causes skin irritation.

o ) H319: Causes serious eye
Eye Irritation Eye Irrit. 2 S
irritation.

) H335: May cause respiratory
Respiratory STOT SE 3 irritai
irritation.

Handling Recommendations:

Use in a well-ventilated area or chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat,
and chemical-resistant gloves.

Avoid inhalation of dust and direct contact with skin and eyes.

Store in a cool, dry place in a tightly sealed container.

Conclusion

4-(Methoxymethyl)benzoic acid (CAS: 67003-50-3) is a compound of high strategic value for
chemical synthesis. Its well-defined properties, straightforward and reliable synthesis, and
bifunctional nature make it an essential tool for researchers in drug development and materials
science. This guide has provided the core technical knowledge, from synthesis to application,
necessary to leverage this versatile molecule with scientific integrity and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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